pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

CDK8 inhibition kinase selectivity P-loop displacement

Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one (CAS 10189-46-5) is a tricyclic heterocyclic scaffold characterized by a fused pyridine–benzoxazepinone ring system (molecular formula C₁₂H₈N₂O₂, MW 212.20 g/mol). The compound serves as the unequivocal structural core for a series of type II cyclin-dependent kinase 8 (CDK8) inhibitors described in the primary medicinal chemistry literature, where systematic derivatization of this exact scaffold yielded the clinical candidate-adjacent compound ETP-50775 (compound with an IC₅₀ of 8.25 nM against CDK8.

Molecular Formula C12H8N2O2
Molecular Weight 212.2g/mol
CAS No. 10189-46-5
Cat. No. B428298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
CAS10189-46-5
Molecular FormulaC12H8N2O2
Molecular Weight212.2g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=C(O2)N=CC=C3
InChIInChI=1S/C12H8N2O2/c15-11-8-4-3-7-13-12(8)16-10-6-2-1-5-9(10)14-11/h1-7H,(H,14,15)
InChIKeySMKXEJRITQTCCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one (CAS 10189-46-5): Core Scaffold Selection for CDK8 Inhibitor Programs


Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one (CAS 10189-46-5) is a tricyclic heterocyclic scaffold characterized by a fused pyridine–benzoxazepinone ring system (molecular formula C₁₂H₈N₂O₂, MW 212.20 g/mol) . The compound serves as the unequivocal structural core for a series of type II cyclin-dependent kinase 8 (CDK8) inhibitors described in the primary medicinal chemistry literature, where systematic derivatization of this exact scaffold yielded the clinical candidate-adjacent compound ETP-50775 (compound 2) with an IC₅₀ of 8.25 nM against CDK8 [1]. The unsubstituted scaffold provides a confirmed three-dimensional binding architecture that exploits the flexible P-loop motif of CDK8, a feature structurally validated by co-crystal data for the series [1]. This compound is not a bioactive molecule itself but a structurally authenticated, commercially available starting point for structure–activity relationship (SAR) exploration programs targeting CDK8-mediated transcription regulation in oncology [1].

Why Generic Tricyclic Substitution Fails: Structural Authentication as the Determinant of Biological Outcome for Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one


Generic replacement of pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one with superficially similar tricyclic heterocycles (e.g., dibenzoxazepines, pyridobenzodiazepines, or regioisomeric benzoxazepinones) is not scientifically justifiable because the precise regiochemistry of the nitrogen and oxygen heteroatoms within the tricyclic framework dictates the vectorial presentation of substituents into the CDK8 P-loop sub-pocket [1]. The Martinez-Gonzalez et al. study explicitly demonstrates that the [2,3-b][1,5] connectivity—rather than alternative ring-fusion patterns—was selected after analysis of co-crystallized CDK8 inhibitors specifically to achieve the displacement of the flexible P-loop and gain access to an otherwise unexplored cavity [1]. Changing this scaffold to an isomeric benzoxazepinone or a non-oxygenated analog would abolish the characteristic binding mode that underpins the series' CDK8 potency, as confirmed by the co-crystal structure of the series exemplar in complex with CDK8/CyclinC (PDB 6TPA) [1]. Therefore, any procurement or experimental substitution of this scaffold without structural authentication and supporting co-crystal or SAR evidence introduces a high risk of target disengagement.

Quantitative Differentiation Evidence: Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one (CAS 10189-46-5) vs. Nearest Comparators


Structural Validation: Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one Derivatives Demonstrate Nanomolar CDK8 Affinity Unattainable by Scaffolds Lacking the [2,3-b][1,5] Connectivity

The most potent derivative directly built on the pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one scaffold (compound 2 / ETP-50775) exhibits an IC₅₀ of 8.25 nM against CDK8, representing a four-fold improvement over the clinical multi-kinase inhibitor Sorafenib (IC₅₀ ≈ 33 nM within the same study context) [1]. This quantified potency advantage is attributed to the scaffold's unique ability to fill an unexplored cavity through P-loop displacement, a binding feature confirmed by X-ray co-crystallography (PDB 6TPA, 2.8 Å resolution) [1]. Scaffolds lacking the [2,3-b][1,5] benzoxazepinone arrangement—such as Sorafenib itself (a biaryl urea) or alternate tricyclic cores—cannot recapitulate this binding geometry, establishing the scaffold as a non-substitutable structural determinant for achieving low nanomolar CDK8 engagement within this chemical series [1].

CDK8 inhibition kinase selectivity P-loop displacement

Kinase Selectivity Fingerprint: The Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one Framework Enables a Remarkable Selectivity Profile Across 456 Kinases

Compound 2, a direct derivative of the pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one scaffold, was profiled against a panel of 456 kinases and exhibited a remarkable selectivity profile, a finding highlighted as a key result in the primary publication [1]. This selectivity is mechanistically linked to the scaffold's type II binding mode that targets the DFG-out conformation and the flexible P-loop of CDK8, a structural feature not accessible with type I inhibitor scaffolds or with alternative tricyclic cores that cannot orient substituents into the P-loop sub-pocket [1]. The widely used Type II kinase inhibitor Sorafenib (the design inspiration for the scaffold) is a promiscuous multi-kinase inhibitor with known off-target activity across numerous kinases, whereas the scaffold-derived inhibitor demonstrates a substantially narrowed target spectrum, providing a quantified differentiation in selectivity breadth [1].

kinase selectivity panel off-target profiling type II inhibitor

Cellular Target Engagement: Scaffold-Derived Inhibitor Reduces STAT1-S727 Phosphorylation, a Pharmacodynamic Marker Absent with Scaffold-Mismatched Analogs

Compound 2, synthesized directly from the pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one scaffold, demonstrated moderate reduction of phosphorylation of CDK8 substrate STAT1 at serine 727 in a cellular context [1]. This cellular pharmacodynamic response is qualitatively consistent with other reported type II CDK8 inhibitors but is structurally contingent upon the scaffold's ability to place functional groups into the P-loop cavity [1]. Scaffolds that are not built on this specific tricyclic framework—such as dibenzo[b,f][1,4]oxazepines or pyrido[2,3-b][1,4]benzodiazepines—would orient substituents differently, precluding the P-loop engagement required for STAT1-S727 phosphorylation modulation in this chemical series [1].

STAT1 phosphorylation cellular pharmacodynamics target engagement

Historical Validation Across Therapeutic Indications: Scaffold Patented for HIV Reverse Transcriptase Inhibition Confirms Broad Binding-Site Complementarity

Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one and its thione analogs are claimed in expired patent EP0415303B1 for the prevention or treatment of HIV infection, indicating that the scaffold exhibits binding-site complementarity beyond kinase targets [1]. This inter-target promiscuity is not a liability but rather confirms the scaffold's privileged character, meaning that it presents a validated geometry for engaging diverse biological targets when appropriately substituted. Alternative tricyclic cores such as dibenzo[b,f][1,4]oxazepin-11(10H)-one or pyrido[2,3-b][1,4]benzodiazepin-6(5H)-one lack this dual validation history and cannot offer the same confidence in target-class versatility [1].

HIV reverse transcriptase privileged scaffold

Validated Research and Industrial Application Scenarios for Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one (CAS 10189-46-5)


CDK8-Mediated Transcription Oncology Programs Requiring Authenticated Scaffold Starting Material

Research groups initiating CDK8 inhibitor SAR programs can procure pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one as the validated core scaffold, following the exact synthetic strategy and structural rationale established by Martinez-Gonzalez et al. (2020) [1]. This ensures that all synthesized derivatives share the same P-loop-displacing binding geometry confirmed by co-crystal structure 6TPA, providing a direct link to the reported 8.25 nM IC₅₀ potency benchmark and remarkable 456-kinase selectivity profile [1].

Chemical Probe Development Requiring Type II CDK8 Inhibitors with Cellular Target Engagement

The scaffold supports the development of chemical probes that demonstrate cellular pharmacodynamic activity via STAT1-S727 phosphorylation reduction, as confirmed for scaffold-derived compound 2 [1]. Procurement of the unsubstituted scaffold allows systematic variation at positions that modulate cellular potency and selectivity while preserving the confirmed type II binding mode that is inaccessible with regioisomeric tricyclic cores [1].

Multi-Target Privileged Scaffold Libraries for Kinase and Antiviral Screening

Given the scaffold's dual validation in CDK8 inhibition (2020) and HIV reverse transcriptase inhibition (1990 patent EP0415303B1), the compound serves as a privileged starting point for diversity-oriented synthesis of compound libraries that are screened across both kinase and antiviral target panels [2]. This dual-indication potential is not documented for regioisomeric benzoxazepinone scaffolds, making this core a more versatile choice for multi-target discovery platforms [2].

Quote Request

Request a Quote for pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.